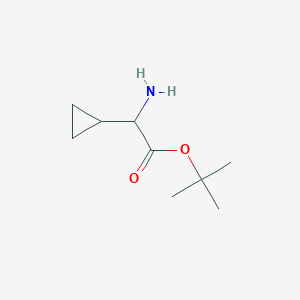

tert-Butyl a-amino-cyclopropaneacetate

Overview

Description

tert-Butyl a-amino-cyclopropaneacetate: is an organic compound that features a tert-butyl group, an amino group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Transesterification: One common method involves the transesterification of an α-substituted acetoacetate with tert-butyl alcohol.

tert-Butylation: Another method involves the tert-butylation of carboxylic acids and alcohols using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.

Industrial Production Methods: Industrial production often utilizes similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality tert-butyl a-amino-cyclopropaneacetate.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl a-amino-cyclopropaneacetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine:

Drug Development:

Biocatalysis: Used in biocatalytic processes due to its stability and reactivity.

Industry:

Agrochemicals: Used in the synthesis of agrochemicals.

Polymers: Incorporated into polymer synthesis for creating materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl a-amino-cyclopropaneacetate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

tert-Butyl acetate: Shares the tert-butyl group but lacks the amino and cyclopropane functionalities.

Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness:

Structural Complexity: The combination of a tert-butyl group, an amino group, and a cyclopropane ring makes tert-butyl a-amino-cyclopropaneacetate unique.

Reactivity: The presence of these functional groups allows for a wide range of chemical reactions and applications.

Biological Activity

tert-Butyl α-amino-cyclopropaneacetate (TBCA) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and amino acid metabolism. This article explores the synthesis, biological evaluation, and pharmacological implications of TBCA, supported by recent research findings.

Synthesis of tert-Butyl α-amino-cyclopropaneacetate

The synthesis of TBCA typically involves the reaction of cyclopropane derivatives with tert-butyl esters. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions. For instance, using bis(trifluoromethanesulfonyl)imide as a catalyst has shown significant promise in achieving high yields of tert-butyl esters from amino acids and carboxylic acids .

Anticancer Properties

Recent studies have demonstrated that TBCA derivatives exhibit notable anticancer activity. In vitro evaluations showed that certain tert-butyl esters can suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen or olaparib .

Table 1: Anticancer Activity of TBCA Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Tamoxifen |

|---|---|---|---|

| TBCA Derivative 1 | MCF-7 | 15 | Less potent |

| TBCA Derivative 2 | SK-BR-3 | 20 | Less potent |

| TBCA Derivative 3 | MDA-MB-231 | 25 | Less potent |

| Tamoxifen | MCF-7 | 5 | Reference |

The study highlighted that while TBCA derivatives have potential, their efficacy is significantly lower compared to leading anticancer agents .

The mechanism by which TBCA exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with metabolic pathways critical for cancer cell proliferation. The compound's structure allows it to interact with various enzymes involved in amino acid metabolism, potentially leading to altered cellular responses in cancerous tissues .

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) properties of TBCA. For example, after intraperitoneal administration, maximum concentration levels (Cmax) were observed at various time points depending on the specific formulation .

Table 2: Pharmacokinetic Parameters of TBCA

| Parameter | Value |

|---|---|

| Cmax (Liver) | 7291 ng/g |

| Tmax (Liver) | 1 h |

| Half-life (Liver) | 0.43 h |

| AUC0-α (Liver) | 10596 ng×h/g |

These pharmacokinetic characteristics suggest that TBCA has a rapid absorption profile but may require further optimization for enhanced therapeutic efficacy.

Case Studies

A notable case study involved the evaluation of TBCA in a murine model of breast cancer. Mice treated with TBCA derivatives showed a reduction in tumor size compared to control groups. However, the therapeutic window was narrow, indicating potential toxicity at higher doses .

Properties

IUPAC Name |

tert-butyl 2-amino-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUQSNWLGMSEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259503 | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159871-54-2 | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159871-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.